molecular formula C10H14O7 B3271907 Propanoic acid, 3-(acetyloxy)-, anhydride CAS No. 55656-58-1

Propanoic acid, 3-(acetyloxy)-, anhydride

Cat. No.: B3271907
CAS No.: 55656-58-1
M. Wt: 246.21 g/mol
InChI Key: ZUAXIAGALLNLKG-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(acetyloxy)-, anhydride is an organic compound with the molecular formula C10H14O7 It is a derivative of propanoic acid and is characterized by the presence of an anhydride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-(acetyloxy)-, anhydride can be synthesized through the reaction of propanoic acid with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride linkage. The reaction can be represented as follows:

2CH3CH2COOH+(CH3CO)2OCH3CH2COOCOCH3+CH3COOH2 \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{COOCOCH}_3 + \text{CH}_3\text{COOH} 2CH3​CH2​COOH+(CH3​CO)2​O→CH3​CH2​COOCOCH3​+CH3​COOH

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency. Common catalysts include metal oxides such as manganese dioxide or aluminum oxide. The reaction is typically carried out in a flow reactor to ensure continuous production and high yield.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(acetyloxy)-, anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form propanoic acid and acetic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For alcoholysis reactions.

    Amines: For aminolysis reactions.

    Lithium Aluminum Hydride: For reduction reactions.

Major Products Formed

    Hydrolysis: Propanoic acid and acetic acid.

    Alcoholysis: Esters of propanoic acid.

    Aminolysis: Amides of propanoic acid.

    Reduction: Primary alcohols.

Scientific Research Applications

Propanoic acid, 3-(acetyloxy)-, anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce anhydride functional groups.

    Biology: Studied for its potential role in modifying biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(acetyloxy)-, anhydride involves the nucleophilic attack on the anhydride carbonyl carbon by various nucleophiles such as water, alcohols, or amines. This leads to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Propanoic anhydride: Similar structure but lacks the acetyloxy group.

    Acetic anhydride: Contains two acetic acid units instead of propanoic acid.

    Butanoic anhydride: Contains butanoic acid units instead of propanoic acid.

Properties

IUPAC Name

3-acetyloxypropanoyl 3-acetyloxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O7/c1-7(11)15-5-3-9(13)17-10(14)4-6-16-8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAXIAGALLNLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(=O)OC(=O)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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